AT-13148

Vue d'ensemble

Description

AT13148 est un nouvel inhibiteur multi-kinase AGC, biodisponible par voie orale. Il est connu pour sa pharmacodynamique puissante et son activité antitumorale. Ce composé cible plusieurs kinases AGC, notamment la protéine kinase B (AKT), la protéine kinase A (PKA), la protéine kinase G (PKG) et la protéine kinase associée à Rho (ROCK), ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d'AT13148 implique la cristallographie aux rayons X à haut débit et des techniques de découverte de têtes de série basées sur des fragments. Le composé est un inhibiteur compétitif de l'ATP, et sa préparation inclut l'utilisation de la chromatographie liquide haute performance chirale (HPLC) pour la séparation énantiomérique . La phase mobile optimale pour la séparation des énantiomères d'AT13148 est un mélange de n-hexane, de 2-propanol et de diéthylamine .

Méthodes de production industrielle : Les méthodes de production industrielle d'AT13148 ne sont pas largement documentées. La préparation du composé implique des techniques de synthèse organique standard, notamment l'utilisation de phases stationnaires chirales pour la pureté énantiomérique et le criblage à haut débit pour l'activité contre plusieurs kinases .

Analyse Des Réactions Chimiques

Types de réactions : AT13148 subit diverses réactions chimiques, notamment l'inhibition de la phosphorylation et l'induction de l'apoptose. Il est connu pour inhiber la phosphorylation des substrats d'AKT, de la kinase p70S6, de PKA, de ROCK et de SGK .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions d'AT13148 comprennent le n-hexane, le 2-propanol et la diéthylamine pour la séparation énantiomérique . Le composé est également testé dans divers tests biochimiques pour déterminer ses effets inhibiteurs sur l'activité des kinases .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant AT13148 sont des substrats phosphorylés et non phosphorylés des kinases ciblées. Le composé induit l'apoptose dans les cellules cancéreuses présentant des défauts génétiques cliniquement pertinents .

Applications de la recherche scientifique

AT13148 a des applications significatives dans la recherche scientifique, en particulier en thérapie anticancéreuse. Il a montré une activité antitumorale puissante dans des modèles précliniques, y compris le cancer du sein HER2-positif, le cancer du sein mutant PIK3CA, le cancer de la prostate déficient en PTEN et les xénogreffes de tumeurs utérines déficientes en PTEN . Le composé est également étudié pour son potentiel à inhiber la métastase et la prolifération dans les tumeurs solides .

Mécanisme d'action

AT13148 exerce ses effets en inhibant plusieurs kinases AGC, notamment AKT, PKA, ROCK et SGK. Le composé bloque la phosphorylation des substrats de ces kinases, conduisant à l'apoptose dans les cellules cancéreuses . Des études d'expression génique ont montré qu'AT13148 affecte principalement les gènes de l'apoptose, le distinguant des inhibiteurs sélectifs d'AKT .

Applications De Recherche Scientifique

AT13148 has significant applications in scientific research, particularly in cancer therapy. It has shown potent antitumor activity in preclinical models, including HER2-positive, PIK3CA-mutant breast cancer, PTEN-deficient prostate cancer, and PTEN-deficient uterine tumor xenografts . The compound is also being investigated for its potential to inhibit metastasis and proliferation in solid tumors .

Mécanisme D'action

AT13148 exerts its effects by inhibiting multiple AGC kinases, including AKT, PKA, ROCK, and SGK. The compound blocks the phosphorylation of these kinases’ substrates, leading to apoptosis in cancer cells . Gene expression studies have shown that AT13148 predominantly affects apoptosis genes, distinguishing it from selective AKT inhibitors .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires à AT13148 comprennent d'autres inhibiteurs multi-kinase AGC et des inhibiteurs sélectifs d'AKT tels que CCT128930 . Ces composés ciblent également les kinases AGC mais peuvent avoir des profils de sélectivité et des mécanismes d'action différents.

Unicité : AT13148 est unique en raison de sa capacité à inhiber simultanément plusieurs kinases AGC, ce qui peut augmenter l'activité antitumorale et minimiser la résistance clinique par rapport au ciblage d'une seule kinase . Cette approche multi-cibles distingue AT13148 des inhibiteurs de kinases plus sélectifs, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse.

Activité Biologique

AT-13148 is a novel oral multi-AGC kinase inhibitor that has demonstrated significant biological activity, particularly in the context of cancer treatment. It primarily targets the AGC kinase family, which plays a crucial role in cell proliferation and survival. This compound has been studied for its anti-tumor effects in various cancer models, showcasing its potential as an effective therapeutic agent.

This compound functions by inhibiting multiple AGC kinases, including AKT and ROCK, which are implicated in cancer cell survival and proliferation. The compound's mechanism is distinct from selective AKT inhibitors, as it does not induce a therapeutically relevant reactivation of AKT through phosphorylation at serine 473. Instead, it leads to significant suppression of AGC activity in tumor cells, contributing to its anti-cancer effects .

Key Findings

- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including gastric cancer cells (HGC27, AGS) and glioblastoma cells (U87), both in vitro and in vivo. The compound induces apoptosis in cancer cells while sparing non-cancerous cells .

- Impact on Signaling Pathways : The treatment with this compound results in the downregulation of key signaling pathways associated with cancer progression, particularly the PI3K/AKT pathway. This inhibition is linked to decreased expression of proteins such as ITGB1 and NOTCH1, which are critical for tumor growth and metastasis .

- Tumor Growth Inhibition : In preclinical models, this compound significantly reduced tumor volumes when administered to mice bearing human tumor xenografts. For instance, in a study involving HGC27 tumors, treatment with this compound led to a notable decrease in tumor size compared to control groups .

Study 1: Gastric Cancer

A comprehensive study evaluated the effectiveness of this compound against gastric cancer cell lines. Results indicated that:

- Cytotoxicity : this compound exhibited potent cytotoxic effects on gastric cancer cells but was non-toxic to normal gastric epithelial cells.

- Mechanistic Insights : The compound suppressed the activation of multiple AGC kinases and induced apoptotic pathways through caspase activation .

Study 2: Glioblastoma

Research focusing on glioblastoma demonstrated that:

- Cellular Effects : Treatment with this compound reduced the expression of ITGB1 and NOTCH1 by over 90% and 74%, respectively.

- In Vivo Efficacy : In mouse models, this compound significantly inhibited both the proliferation and invasion of transplanted glioblastoma tumors .

Table 1: Summary of Biological Activity of this compound

Table 2: Mechanistic Insights into this compound Action

| Mechanism | Effect on Tumor Cells | Result |

|---|---|---|

| AGC Kinase Inhibition | Suppresses cell survival | Reduced proliferation |

| PI3K/AKT Pathway Inhibition | Induces apoptosis | Increased cell death |

| Downregulation of ITGB1/NOTCH1 | Impairs growth signaling | Decreased tumor volume |

Propriétés

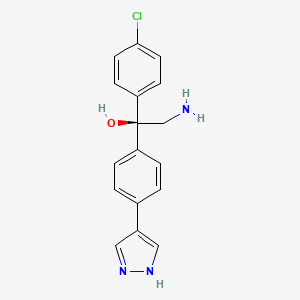

IUPAC Name |

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWNGPLJQXWFJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056901-62-2 | |

| Record name | AT-13148 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-13148 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of AT13148?

A1: AT13148 is an ATP-competitive inhibitor targeting multiple AGC kinases, primarily ROCK1/2 and AKT, but also PKA and p70S6K. [, , , ]

Q2: How does AT13148 exert its anti-tumor effects?

A2: AT13148 inhibits the kinase activity of its targets, leading to downstream effects such as:

- Inhibition of cell proliferation and migration: By targeting ROCK kinases, AT13148 disrupts the actomyosin cytoskeleton, impacting cell motility and invasion. []

- Induction of apoptosis: AT13148 promotes programmed cell death, potentially through the modulation of apoptosis-related genes. [, ]

- Sensitization to chemotherapy: AT13148 may enhance the efficacy of existing cancer treatments, such as oxaliplatin in colorectal cancer. []

Q3: Does AT13148 affect AKT phosphorylation?

A3: While some ATP-competitive AKT inhibitors induce AKT phosphorylation at serine 473 as a reactivation mechanism, this phenomenon is not observed with AT13148. [, ]

Q4: What is the molecular formula and weight of AT13148?

A4: The molecular formula of AT13148 is C18H17ClN4O, and its molecular weight is 340.81 g/mol. []

Q5: What is the pharmacokinetic profile of AT13148?

A5: Studies in mice indicate that AT13148 exhibits moderate to low plasma clearance. [] In a phase I clinical trial, a maximum tolerated dose of 180 mg was established. At this dose, the mean Cmax was 400 nmol/L, and the mean AUC was 13,000 nmol/L/hour. []

Q6: What pharmacodynamic markers have been investigated for AT13148?

A6: Several pharmacodynamic markers have been assessed, including:

- AKT signaling: p-AKT, p-S6K, and p-GSK3β levels in tumor biopsies, platelet-rich plasma, and hair follicles. []

- ROCK signaling: p-cofilin and p-MLC2 levels in tumor biopsies. []

- PKA signaling: p-VASP levels in tumor biopsies, platelet-rich plasma, and hair follicles. []

- Gene expression: Microarray studies revealed distinct effects of AT13148 compared to AKT-selective inhibitors, particularly a predominant impact on apoptosis genes. [, ]

Q7: What in vitro models have been used to assess AT13148 activity?

A7: AT13148 demonstrates anti-proliferative activity against various cancer cell lines, including those harboring:

- PTEN deficiency: PC3 prostate cancer, MES-SA uterine cancer [, ]

- HER2 amplification: BT474 breast cancer []

- PIK3CA mutations: BT474 breast cancer []

- KRAS mutations [, , , ]

Q8: What in vivo models have been used to assess AT13148 activity?

A8: AT13148 has shown antitumor activity in various xenograft models:

- HER2-positive, PIK3CA-mutant BT474 breast cancer []

- PTEN-deficient PC3 human prostate cancer []

- PTEN-deficient MES-SA uterine tumor [, ]

- KPC mouse pancreatic cancer model []

- Human TKCC5 patient-derived pancreatic tumor cells []

Q9: What resistance mechanisms have been identified for AT13148?

A9: In A2780 human ovarian cancer cells, acquired resistance to AT13148 was associated with increased ERK1/2 phosphorylation, possibly due to the loss of the ERK1/2 phosphatase MKP-3. []

Q10: Does AT13148 exhibit cross-resistance with other kinase inhibitors?

A10: AT13148-resistant A2780 ovarian cancer sub-clones showed cross-resistance to MEK inhibitors (PD-0325901 and selumetinib). []

Q11: What are the known toxicities associated with AT13148?

A11: In the phase I clinical trial, dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash. [] The most common side effects were fatigue, nausea, headaches, and hypotension. []

Q12: Are there any known biomarkers for predicting AT13148 efficacy?

A12: While specific biomarkers are not explicitly mentioned in the provided research, the following genetic alterations are associated with AT13148 sensitivity:

- PTEN mutations []

- KIT and PDGFRA amplifications, particularly with KDR co-amplification []

- VHL mutations in kidney cancer cell lines []

Q13: Have any biomarkers been identified for monitoring AT13148 treatment response?

A13: Pharmacodynamic markers such as p-GSK3β levels in platelet-rich plasma and p-cofilin levels in tumor biopsies have been used to assess target engagement during AT13148 treatment. [] Additionally, gene expression profiling may offer insights into the compound's mechanism of action and potential response biomarkers. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.